molecular formula C29H33N5O2S B13846466 2-[5-Methyl-4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide

2-[5-Methyl-4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide

Cat. No.: B13846466
M. Wt: 515.7 g/mol
InChI Key: CFNJLEOIINEZQE-UHFFFAOYSA-N
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Description

2-[5-Methyl-4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 2-[5-Methyl-4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide involves several steps. The synthetic route typically starts with the preparation of key intermediates, such as 4-(1-methylpiperidin-4-yl)aniline and 2-propan-2-yloxyaniline . These intermediates are then subjected to various reaction conditions, including condensation, cyclization, and amide formation, to yield the final product . Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to control the reaction kinetics. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-[5-Methyl-4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis .

Properties

Molecular Formula

C29H33N5O2S

Molecular Weight

515.7 g/mol

IUPAC Name

2-[5-methyl-4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C29H33N5O2S/c1-17(2)36-23-15-21(19-10-12-34(4)13-11-19)18(3)14-22(23)32-29-31-16-24-26(33-29)25(27(37-24)28(30)35)20-8-6-5-7-9-20/h5-9,14-17,19H,10-13H2,1-4H3,(H2,30,35)(H,31,32,33)

InChI Key

CFNJLEOIINEZQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C2CCN(CC2)C)OC(C)C)NC3=NC=C4C(=N3)C(=C(S4)C(=O)N)C5=CC=CC=C5

Origin of Product

United States

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